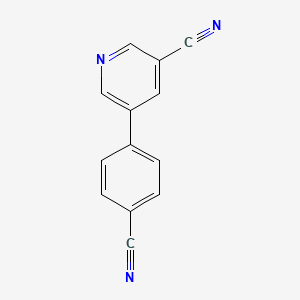

5-(4-Cyanophenyl)nicotinonitrile

Description

Contextual Significance within Nicotinonitrile and Pyridine (B92270) Chemistry

The foundational structure of 5-(4-Cyanophenyl)nicotinonitrile is built upon the nicotinonitrile (3-cyanopyridine) and pyridine frameworks, both of which are of immense importance in chemistry.

Pyridine Chemistry: The pyridine ring is a fundamental six-membered heterocyclic aromatic compound containing one nitrogen atom. wikipedia.orgresearchgate.net This nitrogen atom imparts unique characteristics to the ring, including basicity and a dipole moment, making it a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgmdpi.com The rich coordination chemistry of pyridine and its derivatives is pivotal in creating functional molecular assemblies and materials with interesting electrochemical and electrochromic properties.

Nicotinonitrile Chemistry: Nicotinonitriles, or 3-cyanopyridines, are a significant class of pyridine derivatives that have garnered substantial attention for their versatile biological activities. nih.gov The cyano group is a powerful electron-withdrawing group that influences the electronic properties of the pyridine ring, making these compounds valuable precursors and intermediates in organic synthesis. wikipedia.org Numerous nicotinonitrile derivatives have been investigated for a wide range of applications, including their use as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents. nih.govekb.eg Several marketed drugs, in fact, contain the nicotinonitrile scaffold, highlighting its therapeutic relevance.

The presence of the 4-cyanophenyl substituent on the nicotinonitrile core in this compound introduces further electronic modifications and extends the conjugated π-system of the molecule. This can significantly influence its photophysical properties, such as fluorescence, and its potential applications in materials science.

Current Research Landscape and Emerging Areas of Investigation

While dedicated research focusing solely on this compound is still emerging, the broader landscape of nicotinonitrile and cyanophenyl-substituted pyridine research provides a clear indication of its potential areas of impact.

Medicinal Chemistry: A primary driver of research into nicotinonitrile derivatives is their potential as therapeutic agents. Studies on related compounds have demonstrated potent activity in several areas:

Anticancer Activity: Numerous nicotinonitrile derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Some have shown the ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer progression, such as tyrosine kinases. ekb.eg

Antimicrobial Activity: The nicotinonitrile scaffold is a known pharmacophore for antimicrobial agents, with derivatives showing efficacy against both bacteria and fungi. ekb.egchem-soc.si

Materials Science: The photophysical properties of highly conjugated organic molecules like this compound are a burgeoning area of investigation. Research into similar 2-amino-4,6-diphenylnicotinonitriles has revealed their potential as:

Fluorescent Sensors: The fluorescence of these compounds can be sensitive to their local environment, making them candidates for use as sensors. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The electronic properties of cyanophenyl-substituted pyridines suggest potential applications in the development of materials for electronic devices.

The synthesis of nicotinonitrile derivatives is often achieved through multi-component reactions, which are efficient methods for creating complex molecules from simple starting materials. nih.govchem-soc.si These synthetic strategies are crucial for generating libraries of related compounds for screening and development in both medicinal chemistry and materials science.

While specific experimental data for this compound is not extensively available in the public domain, the established importance of its constituent chemical classes strongly suggests its potential for future research and application.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346691-60-8 |

|---|---|

Molecular Formula |

C13H7N3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-(4-cyanophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H7N3/c14-6-10-1-3-12(4-2-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H |

InChI Key |

FZHJXZAWMQXFLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Cyanophenyl Nicotinonitrile and Its Analogues

Cross-Coupling Reactions for C-C Bond Formation

The formation of the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings is efficiently accomplished using transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, in particular, have become indispensable tools for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including 5-(4-cyanophenyl)nicotinonitrile. This reaction typically involves the coupling of an organoboron species with an organic halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this involves the reaction of 5-halonicotinonitrile (commonly 5-bromonicotinonitrile) with 4-cyanophenylboronic acid.

The general catalytic cycle of the Suzuki reaction proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step. organic-chemistry.org

Various palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity. organic-chemistry.orgyoutube.com The reaction conditions, including the choice of solvent and base, are optimized to maximize yield and minimize side reactions. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| 5-Bromonicotinonitrile | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | This compound |

| 5-Chloronicotinonitrile | 4-Cyanophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | This compound |

This table represents typical reaction components for the Suzuki-Miyaura synthesis of this compound. Specific conditions such as temperature and reaction time are optimized for each system.

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the starting materials. youtube.com The boronic acids used are also generally more stable and less toxic than the organotin reagents used in Stille couplings. libretexts.org

Palladium-Catalyzed Stille Cross-Coupling

The Stille cross-coupling reaction provides an alternative and effective route for the synthesis of this compound. This method involves the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide. wikipedia.orgjk-sci.com In this specific synthesis, 5-halonicotinonitrile is reacted with (4-cyanophenyl)stannane.

The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca A key difference is that the Stille reaction does not typically require a base for the transmetalation step. organic-chemistry.org

A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(dba)₂, can be used. jk-sci.com The choice of organostannane is crucial, with different alkyl groups on the tin atom influencing reactivity and ease of purification. While organotin reagents are effective, their toxicity is a significant drawback. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Product |

| 5-Iodonicotinonitrile | Tributyl(4-cyanophenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | This compound |

| 5-Bromonicotinonitrile | Trimethyl(4-cyanophenyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | This compound |

This table illustrates common components for the Stille cross-coupling synthesis of this compound. The use of additives like lithium chloride or copper(I) iodide can enhance the reaction rate.

Despite the toxicity concerns associated with organotin compounds, the Stille reaction remains a valuable tool due to its broad scope and the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org

Nickel/Photoredox Dual-Catalyzed Approaches in Analogue Synthesis

Recent advancements in synthetic methodology have introduced nickel/photoredox dual catalysis as a powerful tool for C-C bond formation, particularly for the synthesis of analogues of 5-aryl nicotinonitriles. This approach combines the reactivity of a nickel catalyst with a photoredox catalyst that can be activated by visible light. youtube.comrsc.org

This dual catalytic system can enable challenging cross-coupling reactions, including those involving decarboxylative coupling. rsc.orgnih.gov In this strategy, a carboxylic acid can be used as a coupling partner in place of an organometallic reagent. The photoredox catalyst, upon light absorption, initiates a single-electron transfer process that leads to the formation of a radical intermediate from the carboxylic acid, which then enters the nickel catalytic cycle. nih.gov

This methodology has been applied to the synthesis of various biaryl compounds and offers a novel route to analogues of this compound, potentially starting from readily available carboxylic acids. The reactions are often conducted under mild conditions, and the substrate scope can be quite broad. rsc.org

Multi-Component Condensation Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines from simple and readily available starting materials in a single step. nih.gov

Hantzsch-Type Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org

To synthesize a molecule like this compound or its analogues using a Hantzsch-type approach, the starting materials would need to be carefully chosen to incorporate the desired substituents. For instance, a β-ketoester could be replaced with a β-ketonitrile (like cyanoacetone) to introduce the nitrile group at the 3-position of the pyridine ring. The 4-cyanophenyl group would be introduced via the aldehyde component (4-cyanobenzaldehyde).

The general mechanism involves the formation of an enamine from one equivalent of the β-dicarbonyl compound and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-dicarbonyl compound. These two intermediates then react, followed by cyclization and oxidation to yield the final pyridine product. organic-chemistry.org

| Aldehyde | β-Dicarbonyl 1 | β-Dicarbonyl 2 (or enamine) | Nitrogen Source | Oxidant | Product Type |

| 4-Cyanobenzaldehyde | Ethyl acetoacetate | Ethyl 3-aminocrotonate | - | Nitric Acid | Substituted Pyridine |

| Benzaldehyde | Malononitrile (B47326) | Enaminone | Ammonium Acetate | Air | 2-Amino-3-cyanopyridine derivative |

This table provides examples of reactants used in Hantzsch-type pyridine syntheses. The specific combination of reactants determines the final substitution pattern of the pyridine ring.

Condensation Reactions Involving Chalcones and β-Dicarbonyl Precursors

Another versatile multi-component strategy for the synthesis of highly substituted pyridines, including nicotinonitrile derivatives, involves the condensation of chalcones (α,β-unsaturated ketones) with β-dicarbonyl compounds in the presence of a nitrogen source. researchgate.net

Chalcones can be readily prepared through the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone. For the synthesis of this compound, a chalcone (B49325) bearing a 4-cyanophenyl group could be utilized. This chalcone is then reacted with a β-dicarbonyl compound, such as malononitrile, and a nitrogen donor like ammonium acetate. researchgate.net

This reaction proceeds through a series of Michael additions, condensations, and cyclization reactions, ultimately leading to the formation of the pyridine ring. baranlab.org The use of malononitrile as the β-dicarbonyl precursor directly installs the nitrile group at the 3-position of the resulting pyridine.

This method is highly modular, allowing for the synthesis of a wide variety of substituted pyridines by simply varying the starting chalcone and β-dicarbonyl compound. nih.gov

Functional Group Interconversions and Derivatization

Once the central biphenyl (B1667301) nicotinonitrile scaffold is assembled, subsequent modifications through functional group interconversion are critical for creating a diverse range of analogues. These reactions enable the fine-tuning of the molecule's properties.

Halogenation, the introduction of halogen atoms (such as chlorine, bromine, or iodine) onto the aromatic rings, is a cornerstone of synthetic strategy. libretexts.org This process creates versatile chemical "handles" for further modification. Aromatic compounds typically undergo halogenation via electrophilic aromatic substitution, a reaction that often requires a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric bromide (FeBr₃) to increase the electrophilicity of the halogen. mt.comlibretexts.org

Once a halogen atom is in place, it serves as a key precursor for various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Prominent examples include:

Suzuki Coupling: This reaction couples the halogenated derivative with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst. It is a primary method for constructing the initial this compound structure itself, typically by reacting a 5-halonicotinonitrile with 4-cyanophenylboronic acid.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new bond between a carbon atom on the aromatic ring and a nitrogen atom from an amine. It is used to introduce amino groups, leading to a variety of N-substituted analogues.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is an effective method for introducing alkynyl groups onto the core structure.

These substitution reactions allow for the systematic exploration of the chemical space around the this compound core.

Table 1: Representative Halogenation and Subsequent Substitution Reactions

| Starting Material | Reagents | Product | Reaction Type |

| 5-Bromonicotinonitrile | 4-Cyanophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | This compound | Suzuki Coupling |

| 2-Chloro-5-(4-cyanophenyl)nicotinonitrile | Aniline, Pd₂(dba)₃, BINAP, NaOtBu | 2-(Phenylamino)-5-(4-cyanophenyl)nicotinonitrile | Buchwald-Hartwig Amination |

| 5-Iodonicotinonitrile | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(Phenylethynyl)nicotinonitrile | Sonogashira Coupling |

Oxidative cyclization reactions are advanced synthetic transformations that can generate new fused or spirocyclic ring systems from a suitable precursor. nih.govnih.gov These reactions typically proceed by generating a reactive intermediate, such as a radical cation, which is then trapped by an intramolecular nucleophile to form a new ring. nih.govscience.gov

In the context of this compound analogues, this strategy would involve first synthesizing a derivative containing a tethered nucleophilic group (like an alcohol or an amine). This precursor would then be subjected to oxidative conditions using chemical or electrochemical methods to trigger the cyclization. nih.gov For example, an analogue with a strategically placed alcohol group could be cyclized to form a fused dihydrofuran ring. While specific examples involving this compound are not prominently documented, the principles of oxidative cyclization are widely applied in natural product synthesis and medicinal chemistry to create complex, rigid molecular scaffolds. nih.gov

Stereoselective Synthetic Pathways for Chiral Analogues

The synthesis of chiral molecules, which exist as non-superimposable mirror images (enantiomers), is of immense importance, particularly in pharmaceutical development. Controlling the three-dimensional arrangement of atoms is achieved through stereoselective synthesis. thieme.de

Biocatalysis leverages enzymes to perform chemical transformations with exceptional precision and selectivity under mild, environmentally friendly conditions. researchgate.net Ketoreductases (KREDs) are a class of enzymes that excel at the asymmetric reduction of prochiral ketones to form chiral alcohols with very high enantiomeric purity. rsc.orgnih.gov This method has become a preferred industrial route for manufacturing chiral alcohols. nih.govresearchgate.net

The process involves designing a precursor molecule containing a ketone functional group. This ketone is then exposed to a specific ketoreductase enzyme, which selectively delivers a hydride to one face of the ketone, producing predominantly one of the two possible chiral alcohol enantiomers. nih.gov By selecting from a panel of different KREDs, chemists can often choose whether to produce the (R)- or (S)-enantiomer of the alcohol product. nih.gov These chiral alcohol products can then serve as key building blocks for the synthesis of more complex, enantiomerically pure final compounds. utexas.edunih.gov

Table 2: Example of a Biocatalytic Reduction to a Chiral Analogue Precursor

| Substrate | Enzyme (Ketoreductase) | Product (Chiral Alcohol) | Stereoselectivity (% ee) |

| 1-(4-(5-cyanopyridin-3-yl)phenyl)ethan-1-one | A Prelog-selective KRED | (S)-1-(4-(5-cyanopyridin-3-yl)phenyl)ethan-1-ol | >99% |

| 1-(4-(5-cyanopyridin-3-yl)phenyl)ethan-1-one | An anti-Prelog-selective KRED | (R)-1-(4-(5-cyanopyridin-3-yl)phenyl)ethan-1-ol | >99% |

Chemical Reactivity and Transformation Pathways of 5 4 Cyanophenyl Nicotinonitrile

Reactivity of the Pyridine (B92270) Core

The pyridine ring in 5-(4-cyanophenyl)nicotinonitrile is an electron-deficient system, a characteristic that significantly influences its reactivity. chemenu.com This electron deficiency arises from the greater electronegativity of the nitrogen atom compared to the carbon atoms in the ring. chemenu.com

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Aromatic substitution reactions can be broadly categorized as either electrophilic or nucleophilic. youtube.com In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com Conversely, in nucleophilic aromatic substitution, a nucleophile attacks an electron-poor aromatic ring. youtube.com

Given the electron-deficient nature of the pyridine ring, it is generally less susceptible to electrophilic attack compared to benzene (B151609). youtube.com Strong electron-withdrawing groups further deactivate the ring towards electrophilic substitution. pressbooks.pub Therefore, this compound, with its two nitrile groups, is expected to be highly deactivated for such reactions.

On the other hand, the presence of electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution. pressbooks.pub This type of reaction proceeds through an addition-elimination mechanism, often involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub While specific studies on nucleophilic aromatic substitution of this compound are not prevalent, the general principles of reactivity for electron-deficient heterocycles suggest its potential to undergo such transformations. youtube.comnih.gov

Modification of the Nitrile Functionality (e.g., Hydrolysis, Amidation, Hydrazinolysis)

The nitrile groups (-C≡N) in this compound are versatile functional groups that can undergo a variety of chemical transformations. researchgate.net These reactions provide a pathway to a diverse range of derivatives with potentially interesting properties.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. This process typically proceeds through an intermediate amide. researchgate.net

Amidation: The direct conversion of nitriles to amides can be achieved through various methods, often involving hydration of the nitrile group.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert nitrile groups into hydrazone amides. researchgate.net

These transformations highlight the utility of the nitrile groups as synthetic handles for further molecular elaboration. nih.gov

Alkylation and Acylation on Nitrogen and Oxygen Atoms

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can therefore act as a nucleophile, making it susceptible to alkylation and acylation reactions. These reactions typically involve the use of alkyl halides or acyl halides, respectively.

While specific examples for this compound are not detailed in the provided search results, the general reactivity of pyridine and its derivatives suggests that such transformations are feasible. researchgate.net

Cyclization Reactions to Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems.

Formation of Pyrazolo[3,4-b]pyridines and Tetrazolopyridines

The pyridine and nitrile functionalities of this compound serve as key components in the construction of fused pyrazolo[3,4-b]pyridine and tetrazolopyridine ring systems.

Pyrazolo[3,4-b]pyridines: These bicyclic heterocyclic compounds are formed by the fusion of a pyrazole (B372694) and a pyridine ring. mdpi.com Their synthesis often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com Although the direct use of this compound in these syntheses is not explicitly described, related structures are employed as key building blocks. mdpi.comresearchgate.netnih.govnih.gov

Tetrazolopyridines: The formation of a tetrazole ring can be achieved through the reaction of a nitrile with an azide, typically sodium azide. This [3+2] cycloaddition reaction is a common method for synthesizing tetrazoles. The nitrile groups of this compound could potentially undergo this transformation to yield tetrazolopyridine derivatives.

Lack of Publicly Available Research Data Precludes Article Generation

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of publicly available scientific literature concerning the specific chemical reactivity and transformation pathways of This compound as required by the provided outline.

The requested article was to be structured around detailed research findings on the following topics for this specific compound:

Synthesis of Thienopyridine Derivatives: No documented methods, such as the Gewald reaction or other cyclization strategies, were found starting from this compound.

Radical Reaction Mechanisms:

Minisci-Type Additions: There are no published examples of Minisci-type radical additions to the pyridine ring of this compound.

Ipso-Substitution Pathways: Investigations into ipso-substitution reactions on this molecule have not been reported in the available scientific literature.

Selective C-H Functionalization Strategies: Specific strategies for the selective C-H functionalization of this compound are not described.

Due to the strict requirement to focus solely on detailed and scientifically accurate research findings for This compound , and the absence of such data in the public domain, it is not possible to generate the requested article. Proceeding would necessitate speculation on the compound's reactivity based on general chemical principles rather than on documented evidence, which would violate the core instructions of the request.

Therefore, the generation of a professional and authoritative article, as specified, cannot be completed at this time. Should relevant research on this compound be published in the future, the feasibility of this task can be reassessed.

Coordination Chemistry of 5 4 Cyanophenyl Nicotinonitrile and Its Derivatives As Ligands

Principles of Ligand Design and Coordination Behavior

Role of Pyridine (B92270) Nitrogen and Nitrile Nitrogen as Donor Sites

Theoretically, the pyridine nitrogen of 5-(4-Cyanophenyl)nicotinonitrile would be expected to be a primary coordination site for metal ions, similar to other pyridine-based ligands. The nitrogen atom of the nitrile group on the pyridine ring and the nitrogen of the cyanophenyl group offer additional potential binding sites. The coordination behavior would likely depend on several factors, including the nature of the metal ion, the solvent system used, and the reaction conditions. The relative basicity and steric accessibility of the different nitrogen atoms would play a crucial role in determining which site preferentially binds to a metal center. It is conceivable that this ligand could act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers.

Supramolecular Coordination Assemblies

The linear and rigid nature of the 4-cyanophenyl group, combined with the angular geometry of the nicotinonitrile moiety, makes this compound a promising candidate for the construction of supramolecular coordination assemblies. Through careful selection of metal centers with specific coordination geometries, it could be possible to direct the self-assembly of discrete macrocycles or extended one-, two-, or three-dimensional coordination polymers. The nitrile groups, in particular, are known to participate in the formation of robust network structures.

Synthesis and Structural Characterization of Metal Complexes

Preparation of Discrete Coordination Compounds

The synthesis of discrete coordination compounds would typically involve the reaction of this compound with a metal salt in a suitable solvent. The stoichiometry of the reactants and the use of ancillary ligands could be varied to control the nuclearity and geometry of the resulting complex. Characterization of these compounds would rely on techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, including bond lengths and angles between the ligand and the metal center. Spectroscopic methods like IR and NMR would also be essential to confirm the coordination of the ligand.

Formation of Extended Coordination Polymers and Frameworks

To promote the formation of extended coordination polymers, synthetic strategies would likely employ metal ions that favor higher coordination numbers and bridging interactions. Solvothermal or hydrothermal methods are often used to facilitate the crystallization of such network structures. The resulting materials would be characterized by powder X-ray diffraction to assess their crystallinity and phase purity, and by single-crystal X-ray diffraction, where possible, to elucidate their network topology.

Electronic and Photophysical Properties within Coordination Environments

The coordination of this compound to a metal center would be expected to influence its electronic and photophysical properties. The ligand itself possesses π-systems that could give rise to interesting absorption and emission characteristics. Upon coordination, these properties could be modulated by the nature of the metal ion. For instance, coordination to a paramagnetic metal center could lead to interesting magnetic properties. Furthermore, the ligand's conjugation could be altered upon complexation, potentially leading to shifts in its absorption and fluorescence spectra. The study of these properties would involve techniques such as UV-Vis and fluorescence spectroscopy.

Lack of Specific Research Data on the Coordination Chemistry of this compound Precludes Article Generation

Despite a comprehensive search for scholarly articles and research data, specific information regarding the coordination chemistry of this compound and its derivatives as ligands is not available in the public domain. Consequently, the generation of a detailed and scientifically accurate article focusing solely on the requested topics of Metal-Ligand Charge Transfer (MLCT), ligand-centered transitions, and the influence of coordination on luminescence properties for this specific compound is not possible at this time.

The investigation for relevant literature included targeted searches for the synthesis, and photophysical and coordination properties of metal complexes involving this compound. These searches, however, did not yield any specific studies detailing the experimental or theoretical analysis of such complexes.

While general principles of coordination chemistry, MLCT, ligand-centered transitions, and luminescence in metal-organic frameworks and coordination polymers are well-documented for related compounds containing cyanophenyl and pyridyl moieties, the strict requirement to focus exclusively on this compound and its derivatives cannot be met without dedicated research on this particular ligand. The creation of the requested data tables and the discussion of detailed research findings are contingent on the existence of such specific data.

Therefore, until research on the coordination chemistry of this compound is published and becomes accessible, the development of the outlined article cannot be fulfilled.

Theoretical and Computational Investigations of 5 4 Cyanophenyl Nicotinonitrile

Electronic Structure and Molecular Properties

Understanding the electronic structure and molecular properties of a compound is fundamental to predicting its behavior and potential applications. Computational chemistry offers powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries

A crucial first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as the ground state geometry. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict this geometry. By solving the Schrödinger equation for the electrons in the molecule, DFT can accurately calculate key structural parameters.

Table 1: Predicted Ground State Geometrical Parameters of 5-(4-Cyanophenyl)nicotinonitrile (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (phenyl-pyridine) | Data not available |

| C-CN (phenyl) | Data not available | |

| C-CN (pyridine) | Data not available | |

| Bond Angle | Phenyl-C-Pyridine | Data not available |

| Dihedral Angle | Phenyl-Pyridine | Data not available |

This table illustrates the type of data that would be obtained from DFT calculations. Specific values for this compound are not currently available in the literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Excitation Profiles

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and its tendency to undergo electronic excitation.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table shows the kind of data that would be generated from a frontier molecular orbital analysis. Specific values for the target compound are not available.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrical charge within a molecule is not uniform. A molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how the molecule will interact with other molecules, including potential sites for electrophilic and nucleophilic attack.

Computational Elucidation of Chemical Reactivity

Beyond static properties, computational methods can provide deep insights into the chemical reactivity of a molecule.

Reactivity Descriptors: Electronegativity, Chemical Hardness, and Electrophilicity Indices

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify a molecule's reactivity. These include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / η | Data not available |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Data not available |

This table outlines the reactivity descriptors that would be calculated. The necessary HOMO and LUMO energy values for this compound are not available.

Reaction Mechanism Studies: Transition State Localization and Reaction Path Intrinsics

There are no published studies detailing the computational investigation of reaction mechanisms for the synthesis or transformation of this compound. Research involving the localization of transition states or the analysis of intrinsic reaction coordinates for this compound could not be found.

Spectroscopic Property Simulations

While computational methods for predicting spectroscopic properties are well-established, their specific application to this compound has not been documented in the accessible literature.

Conformational Analysis and Molecular Dynamics Simulations

No studies dedicated to the conformational analysis or the dynamic behavior of this compound through molecular dynamics (MD) simulations have been published. Such analyses are vital for understanding the molecule's flexibility, preferred three-dimensional structures, and intermolecular interactions, but this specific compound has not been investigated in this context.

Application of Machine Learning and Artificial Intelligence in Property Prediction and Synthesis Design

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly advancing field, used for predicting molecular properties and designing synthetic pathways. nih.govphiladelphia.edu.jochemrxiv.org These technologies can accelerate drug discovery and materials science. nih.govdoaj.org However, there is no evidence of ML or AI models being specifically trained on or applied to the prediction of properties or the design of synthesis routes for this compound.

Advanced Spectroscopic Characterization Techniques for Research on 5 4 Cyanophenyl Nicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For 5-(4-cyanophenyl)nicotinonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural verification.

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HMQC/HSQC, HMBC) NMR for Complete Structural Assignment

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven protons on the two aromatic rings. The protons on the nicotinonitrile ring and the cyanophenyl ring will appear in the aromatic region (typically δ 7.0-9.5 ppm). Due to the electron-withdrawing nature of the nitrile groups and the nitrogen atom in the pyridine (B92270) ring, the protons are expected to be deshielded and resonate at lower fields. The exact chemical shifts and coupling constants (J-values) would allow for the precise assignment of each proton.

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. bhu.ac.in Given the molecule's structure, 11 distinct carbon signals are predicted (5 from the nicotinonitrile ring, 4 from the cyanophenyl ring, and 2 from the nitrile groups), as there is no molecular symmetry that would make carbons chemically equivalent. The carbon atoms of the nitrile groups (C≡N) are expected to appear in a characteristic region (δ 115-125 ppm), while the aromatic carbons will resonate between δ 120-160 ppm. bhu.ac.inudel.edu Quaternary carbons, those not attached to any hydrogen, typically show signals of lower intensity. hw.ac.uk

Predicted ¹H and ¹³C NMR Data: While specific experimental data from peer-reviewed literature for this compound is not readily available, predicted chemical shifts can be estimated based on structure-property relationships and data from similar compounds like 4-cyanopyridine. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H-2 | 9.1 - 9.3 | C-2 | 150 - 155 |

| H-4 | 8.8 - 9.0 | C-3 | 110 - 115 |

| H-6 | 8.9 - 9.1 | C-4 | 152 - 157 |

| H-2'/H-6' | 7.8 - 8.0 | C-5 | 135 - 140 |

| H-3'/H-5' | 7.7 - 7.9 | C-6 | 148 - 153 |

| C-1' | 140 - 145 | ||

| C-2'/C-6' | 128 - 132 | ||

| C-3'/C-5' | 132 - 136 | ||

| C-4' | 112 - 117 | ||

| C≡N (nicotino) | 117 - 120 | ||

| C≡N (phenyl) | 118 - 121 |

2D NMR: To unambiguously assign these signals, 2D NMR experiments are crucial. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. huji.ac.illibretexts.org For this compound, COSY would show correlations between adjacent protons on the same aromatic ring, for instance, between H-2 and H-4 (if coupled), and between the ortho- and meta-protons on the 4-cyanophenyl ring (H-2'/H-3' and H-5'/H-6').

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edulibretexts.org It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the signal for C-2 would show a cross-peak with the signal for H-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the proton H-2 on the nicotinonitrile ring would be expected to show a correlation to the quaternary carbon C-6, and protons H-2'/H-6' on the phenyl ring would show correlations to the carbon C-4' and the nitrile carbon.

Advanced NMR Techniques for Dynamic Processes and Solvent Effects

The study of molecular dynamics, such as restricted bond rotation, can be investigated using variable-temperature NMR experiments. nih.govnih.gov For this compound, the rotation around the C-C single bond connecting the two aromatic rings could potentially be hindered. By recording NMR spectra at different temperatures, one could observe broadening or coalescence of signals if the rate of rotation becomes comparable to the NMR timescale, allowing for the calculation of the rotational energy barrier.

The chemical shifts of protons and carbons can be influenced by the solvent used for the NMR experiment. researchgate.netucla.edu This is due to various factors including the solvent's magnetic anisotropy and its ability to form specific interactions (like hydrogen bonds, though not dominant for this molecule) with the solute. thieme-connect.de Studying the NMR spectra in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can provide insights into the electronic distribution within the molecule and solute-solvent interactions. epfl.chsigmaaldrich.com For instance, aromatic solvents like C₆D₆ often induce noticeable shifts in the proton signals due to their ring-current effects.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). researchgate.net From this exact mass, the elemental formula of this compound (C₁₃H₇N₃) can be unequivocally confirmed. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a difference of less than 5 ppm providing strong evidence for the proposed formula.

Table 2: Predicted HR-ESI-MS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₈N₃⁺ | 206.0713 |

| [M+Na]⁺ | C₁₃H₇N₃Na⁺ | 228.0532 |

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. libretexts.orgyoutube.commiamioh.edu

For this compound, the fragmentation process would likely be initiated at the most labile bonds or involve the stable aromatic rings. Plausible fragmentation pathways for the [M+H]⁺ ion could include:

Loss of HCN: Cleavage of one of the nitrile groups is a common fragmentation pathway for nitriles. Two distinct losses of HCN (27 Da) are possible.

Cleavage of the C-C bond: The bond connecting the two aromatic rings could cleave, leading to fragments corresponding to the cyanophenyl cation (m/z 102) and the nicotinonitrile radical, or vice versa.

Ring Fragmentation: At higher collision energies, the aromatic rings themselves can undergo fragmentation. nih.govdoaj.org

Table 3: Plausible Mass Spectrometry Fragments for this compound (Note: These are predicted fragments and their relative abundance would depend on the experimental conditions.)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

| 179.0662 | HCN | C₁₂H₇N₂⁺ |

| 152.0611 | 2HCN | C₁₁H₇N⁺ |

| 102.0495 | C₇H₄N₂ | C₆H₄N⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure:

C≡N Stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile functional group. The presence of two nitrile groups might lead to a slightly broadened or complex band in this region.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the two aromatic rings.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C-H Bending: Strong absorption bands in the fingerprint region (600-900 cm⁻¹) arise from out-of-plane C-H bending, and their positions can sometimes give clues about the substitution pattern of the aromatic rings.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable, Sharp |

| Aromatic C-H | Out-of-plane bend | 600 - 900 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and investigating the vibrational modes of a molecule. In the case of this compound, the FTIR spectrum provides valuable information about its constituent parts: the pyridine ring, the phenyl ring, and the two nitrile (C≡N) groups.

The key vibrational modes expected in the FTIR spectrum of this compound include:

Nitrile (C≡N) Stretching: The nitrile groups are strong absorbers in the infrared region. Typically, the C≡N stretching vibration appears in the range of 2200-2260 cm⁻¹. Due to the presence of two nitrile groups in different chemical environments (one on the pyridine ring and one on the phenyl ring), it is possible to observe two distinct, though potentially overlapping, absorption bands. For instance, in related cyanopyridine compounds, the C≡N stretching vibration is a prominent feature.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine and phenyl rings are expected to appear above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bonds in the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. These bands are characteristic of the aromatic skeletal structure.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds can be observed in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

Interactive Data Table: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| C-H | In-plane Bending | 1000 - 1300 |

| C-H | Out-of-plane Bending | 650 - 1000 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that non-polar bonds, which are often weak absorbers in FTIR, can produce strong Raman signals. The nitrile group, with its triple bond, typically gives a strong and sharp Raman signal.

For this compound, the Raman spectrum would provide a molecular fingerprint, with characteristic peaks for the nitrile groups and the aromatic rings. The symmetric vibrations of the rings are particularly Raman active.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. For a molecule like this compound, SERS could be employed to study its behavior at surfaces or in trace amounts. The interaction of the nitrile groups and the nitrogen atom of the pyridine ring with the metal surface could lead to significant and informative changes in the SERS spectrum compared to the normal Raman spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis-NIR absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis-NIR spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing the energies of its electronic transitions. For aromatic compounds like this compound, the absorption spectra are dominated by π → π* transitions within the conjugated system formed by the two aromatic rings.

The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of the substituents. The connection of the two aromatic rings in this compound is expected to result in a red-shift (shift to longer wavelengths) of the absorption bands compared to the individual parent molecules, benzene (B151609) and pyridine. The presence of the electron-withdrawing nitrile groups will also influence the electronic transitions.

While a specific UV-Vis spectrum for this compound is not widely published, studies on related compounds can offer a comparison. For instance, the NIST WebBook provides UV/Visible spectra for 4-Pyridinecarbonitrile, which can serve as a reference for the absorption characteristics of a cyanopyridine moiety nist.gov. The absorption properties of pyridine-carbazole acrylonitrile (B1666552) derivatives have also been studied, showing absorption maxima in the range of 378-396 nm in solution mdpi.com.

Fluorescence Spectroscopy for Photophysical Parameters (e.g., quantum yields, lifetimes) and Environmental Sensitivity

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular structure and the local environment. For a molecule to be fluorescent, it must have a rigid, conjugated structure that allows for efficient radiative decay from the excited state.

The extended π-system of this compound suggests the potential for fluorescence. The fluorescence spectrum, quantum yield (the ratio of emitted photons to absorbed photons), and fluorescence lifetime (the average time the molecule spends in the excited state) are key photophysical parameters that can be determined. These parameters are crucial for understanding the molecule's behavior in various applications, such as in molecular probes or organic light-emitting diodes (OLEDs).

The fluorescence of this compound is also expected to be sensitive to the polarity of its environment (solvatochromism). Changes in the solvent can alter the energy levels of the ground and excited states, leading to shifts in the emission wavelength. This environmental sensitivity could be exploited for sensing applications. Research on other 5-substituted pyrimidine (B1678525) derivatives has demonstrated the significant influence of substituents on their photophysical properties, including their fluorescence behavior nih.gov.

Interactive Data Table: Illustrative Photophysical Parameters for a Hypothetical Fluorescent Nicotinonitrile Derivative

| Parameter | Description | Hypothetical Value |

| Absorption Maximum (λabs) | Wavelength of maximum light absorption | 350 nm |

| Emission Maximum (λem) | Wavelength of maximum fluorescence emission | 450 nm |

| Stokes Shift | Difference between λem and λabs | 100 nm |

| Quantum Yield (ΦF) | Efficiency of fluorescence emission | 0.65 |

| Fluorescence Lifetime (τF) | Duration of the excited state | 5.2 ns |

Application of Chemometrics for Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. Spectroscopic techniques often generate large and complex datasets, and chemometrics provides the tools to analyze this data effectively.

In the context of research on this compound, chemometrics can be applied in several ways:

Spectral Preprocessing: Raw spectroscopic data can be affected by noise, baseline drift, and other instrumental artifacts. Chemometric methods such as smoothing, baseline correction, and normalization can be used to improve the quality of the data before further analysis.

Component Analysis: In mixtures containing this compound, chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to identify and quantify the individual components from their overlapping spectra.

Classification and Pattern Recognition: If different batches or isomers of this compound are synthesized, chemometric classification methods can be used to distinguish between them based on their spectroscopic fingerprints.

Quantitative Analysis: Chemometrics is widely used to build calibration models that relate spectroscopic data to the concentration of an analyte. This is particularly useful for quantitative analysis in complex matrices.

The combination of advanced spectroscopic techniques with powerful chemometric tools enables a comprehensive and in-depth understanding of the chemical and physical properties of this compound, paving the way for its potential application in various scientific and technological fields.

Applications of 5 4 Cyanophenyl Nicotinonitrile in Advanced Materials Science

Optoelectronic Materials Development

The electron-deficient nature of the pyridine (B92270) and cyanophenyl rings in 5-(4-cyanophenyl)nicotinonitrile suggests its potential as a valuable component in the creation of novel optoelectronic materials. Its rigid structure and potential for high thermal stability are advantageous for device fabrication and longevity.

The nicotinonitrile scaffold is a recognized building block for the development of new fluorescent materials. The intrinsic fluorescence of such compounds can be fine-tuned by the introduction of various substituents. Derivatives of nicotinonitrile have been shown to exhibit promising luminescent properties, suggesting that this compound could serve as a core structure for new fluorophores. For instance, a novel nicotinonitrile derivative has been reported as an excellent multifunctional blue fluorophore, highlighting the potential of this class of compounds in developing new emitting materials.

The photophysical properties of nicotinonitrile-based dyes are often characterized by strong solvatochromism and high relative fluorescence quantum yields. Research into related nicotinonitrile derivatives has demonstrated greenish-blue fluorescence in acetonitrile, with emission wavelengths around 476 nm when excited at 365 nm researchgate.net. This behavior underscores the potential for developing a range of fluorophores by modifying the core this compound structure.

Table 1: Photophysical Properties of a Representative Nicotinonitrile-Based Fluorophore

| Property | Value |

|---|---|

| Excitation Wavelength (λex) | 365 nm |

| Emission Wavelength (λem) | 476 nm (in acetonitrile) |

| Color of Fluorescence | Greenish-Blue |

The development of efficient and stable materials is crucial for the advancement of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The nicotinonitrile unit has been identified as an excellent building block for creating multifunctional compounds that can act as both blue fluorescent emitters and phosphorescent hosts in highly efficient hybrid white OLEDs (WOLEDs) researchgate.net. The electron-transporting properties that can be inferred from the chemical structure of this compound make it a candidate for use in the electron transport layer or as a host material in OLEDs.

In the realm of OPVs, the design of new donor and acceptor materials is key to improving power conversion efficiencies. While direct application of this compound in OPVs is not yet widely reported, its structural motifs are found in materials developed for this purpose. The strategic use of functional ternary additives can enhance device performance, and compounds with tailored electronic properties and good miscibility with the active layer components are highly sought after nih.gov. The rigid structure and potential for functionalization of this compound make it an interesting candidate for exploration as a component in OPV active layers or as a ternary additive.

Photocatalytic Systems and Energy Conversion

The presence of nitrogen-containing heterocycles and cyano groups in this compound suggests its potential utility in photocatalytic applications. These features can facilitate electron transfer processes and provide sites for catalytic activity.

Heterogeneous photocatalysis is a promising technology for addressing environmental pollution. Semiconductor-based photocatalysts can degrade a wide range of organic pollutants in water and air mdpi.com. Porphyrin-based heterogeneous photocatalysts, for example, have been investigated for solar energy conversion, where the porphyrin acts as a photosensitizer ccspublishing.org.cn. The structural similarity of the pyridyl-phenyl moiety in this compound to ligands used in such systems suggests it could be integrated into more complex photocatalytic materials.

Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has garnered significant attention as a photocatalyst. The performance of g-C3N4 can be enhanced by creating heterojunctions with other materials to improve charge separation and visible light absorption mdpi.com. The nitrogen-rich structure of this compound could potentially be used to modify or create composite materials with g-C3N4 to enhance its photocatalytic activity for environmental remediation.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions orgsyn.orgnsf.gov. Organic dyes and other organic molecules can act as photocatalysts, absorbing visible light to initiate single-electron transfer (SET) processes beilstein-journals.orgnih.gov. The extended π-system and the presence of heteroatoms in this compound suggest it could have interesting photophysical properties relevant to photoredox catalysis.

While direct use of this compound as a photocatalyst is not yet established, its structural components are found in various photoredox-active systems. For instance, cyanine-based dyes have been used as near-infrared organic photoredox catalysts nih.gov. The development of novel organic photocatalysts is an active area of research, and the unique electronic structure of this compound makes it a molecule of interest for future investigation in this field.

Supramolecular Chemistry and Crystal Engineering

The presence of both a pyridine nitrogen atom (a hydrogen bond acceptor) and cyano groups in this compound makes it an excellent candidate for applications in supramolecular chemistry and crystal engineering. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular assemblies.

The hydroxyl···pyridine supramolecular heterosynthon is a robust and frequently occurring interaction in crystal engineering figshare.com. This suggests that this compound could be co-crystallized with molecules containing hydroxyl groups to form predictable and stable supramolecular structures. Furthermore, the cyanophenyl group can participate in weak coordination and other non-covalent interactions. For example, the crystal structure of a zinc(II) porphyrin complex bearing tris(4-cyanophenyl) groups is sustained by O—H···N(pyridyl) hydrogen bonding and weak Zn···NC coordination, forming two-dimensional supramolecular arrays researchgate.net.

The ability to form ordered structures through self-assembly is a cornerstone of materials design. The combination of a pyridine moiety and a cyanophenyl group within a single molecule offers multiple sites for directed intermolecular interactions, enabling the construction of complex and functional supramolecular architectures.

Table 2: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Interaction | Interacting Partner Example |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | Hydroxyl group (-OH) |

| Cyanophenyl Group | π-π Stacking | Aromatic rings |

| Cyano Group | Weak Coordination | Metal centers (e.g., Zn) |

Formation of Self-Assembled Architectures and Networks

The molecular structure of this compound is conducive to the formation of ordered, non-covalent architectures through supramolecular self-assembly. This process is driven by a combination of specific and directional intermolecular interactions, which guide the molecules to arrange into well-defined patterns in the solid state. The primary interactions governing this assembly are hydrogen bonds and π-π stacking.

The nitrogen atom of the pyridine ring and the nitrogen atoms of the two nitrile groups can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors, they readily participate in weak C–H···N hydrogen bonds with the aromatic protons of neighboring molecules. These interactions, although individually weak, collectively contribute to the stability and specific geometry of the resulting supramolecular network. Furthermore, the electron-rich pyridine ring and the cyanophenyl ring system facilitate π-π stacking interactions, where the planar aromatic rings of adjacent molecules align face-to-face or offset, further stabilizing the assembly. Research on related cyanopyridine and benzonitrile derivatives has shown that these interactions are fundamental in directing crystal packing, often leading to layered or columnar structures. The interplay between the directional C–H···N bonds and the less directional π-π stacking dictates the final three-dimensional architecture.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Donor Group | Acceptor Group | Typical Distance (Å) | Role in Assembly |

|---|---|---|---|---|

| Hydrogen Bonding | Aromatic C-H | Pyridine Nitrogen | 2.2 - 2.8 | Directional linking of molecules |

| Hydrogen Bonding | Aromatic C-H | Nitrile Nitrogen | 2.2 - 2.8 | Cross-linking between molecular chains/layers |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Stabilization of layers/columns |

| π-π Stacking | Cyanophenyl Ring | Cyanophenyl Ring | 3.3 - 3.8 | Inter- and intra-layer stabilization |

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the formation of unique complexes where a "host" molecule with a cavity encapsulates a smaller "guest" molecule. While this compound is not a host itself, its dimensions and chemical features make it an excellent candidate to act as a guest molecule within various macrocyclic hosts. The formation of such inclusion complexes can modify the physicochemical properties of the guest, such as increasing its solubility or stability. nih.gov

Common macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic inner cavities that can accommodate guest molecules of appropriate size and shape. mdpi.comfrontiersin.org The phenyl and pyridine rings of this compound can fit within these cavities, driven by hydrophobic and van der Waals interactions. For instance, β-cyclodextrin, with its cavity diameter of ~6.0-6.5 Å, is well-suited to include the phenyl ring portion of the molecule. The formation of such complexes can be detected and characterized by techniques like NMR spectroscopy, which reveals changes in the chemical shifts of both host and guest protons upon complexation. This potential for encapsulation opens avenues for its application in systems requiring controlled release or environmental shielding of the molecule.

Table 2: Common Macrocyclic Hosts and Their Potential for Including this compound as a Guest

| Host Macrocycle | Cavity Diameter (Å) | Potential Guest Moiety | Driving Force for Inclusion |

|---|---|---|---|

| α-Cyclodextrin | 4.7 - 5.3 | Partial inclusion | Hydrophobic interactions |

| β-Cyclodextrin | 6.0 - 6.5 | Phenyl or Pyridine Ring | Hydrophobic interactions, van der Waals forces |

| γ-Cyclodextrin | 7.5 - 8.3 | Entire molecule | Hydrophobic interactions, van der Waals forces |

| Calix acs.orgarene | ~6.0 | Phenyl Ring | π-π stacking, hydrophobic interactions |

Components in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The defined geometry and multiple functional sites of this compound make it a promising organic linker for the construction of highly porous crystalline materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). atoco.comrsc.org These materials are synthesized from molecular building blocks—metal nodes and organic linkers for MOFs, and purely organic units for COFs—that assemble into extended, porous networks.

In MOF synthesis, the nitrogen atom of the pyridine ring can act as a coordination site, forming a stable M–N bond with a metal ion or cluster. alfa-chemistry.comnih.gov The nitrile groups can also coordinate to certain metal centers, allowing the molecule to function as a multidentate linker connecting multiple metal nodes to build a 3D framework. The length and rigidity of the linker are critical in determining the topology and pore size of the resulting MOF.

In the context of COFs, the nitrile groups are particularly valuable. Through reactions like cyclotrimerization, three nitrile groups can react to form a highly stable triazine ring. mdpi.com While this compound itself does not have three nitrile groups, it could be co-polymerized with a tritopic nitrile-containing monomer to form a triazine-based COF. This would incorporate the cyanophenylpyridine unit into the framework walls, imparting specific chemical functionality to the pores. The resulting COFs could exhibit applications in areas such as gas storage and catalysis. nih.gov

Precursors for Advanced Macrocyclic Systems

Building Blocks for Porphyrin and Phthalocyanine Analogues

The cyanophenyl and nicotinonitrile functionalities of this compound position it as a valuable precursor for the synthesis of complex macrocycles like porphyrins and their analogues, such as phthalocyanines. wikipedia.org These macrocycles have a wide range of applications, including as pigments, catalysts, and photosensitizers in photodynamic therapy. rsc.org

Porphyrin Analogues: Porphyrins are typically synthesized by the condensation of pyrrole with an aldehyde. While this compound is not a direct precursor in the traditional sense, a related compound, 4-cyanobenzaldehyde, is commonly used to synthesize meso-tetrakis(4-cyanophenyl)porphyrin (H₂TCPP). rsc.orgnih.gov By analogy, a synthetic route starting from a pyridine-based aldehyde with a cyanophenyl substituent could yield porphyrins with both pyridine and cyanophenyl groups at the meso positions. These functional groups can be further modified; for example, the nitrile group can be converted into other functional groups, or it can be used to link the porphyrin to other molecules or surfaces.

Phthalocyanine Analogues: Phthalocyanines are synthesized through the cyclotetramerization of phthalonitrile (1,2-dicyanobenzene) or its derivatives. nih.gov The this compound molecule contains a 1,2-dinitrile pattern on a pyridine ring (a nicotinonitrile moiety). This structural feature allows it to undergo a mixed cyclotetramerization reaction with a substituted phthalonitrile. Such a reaction would result in the formation of an unsymmetrical phthalocyanine analogue, where one of the four isoindole units is replaced by a pyridine-based unit. These structures, sometimes referred to as azaphthalocyanines or pyridoporphyrazines, exhibit modified electronic and photophysical properties compared to their fully carbocyclic phthalocyanine counterparts due to the introduction of the pyridine nitrogen into the macrocyclic framework. nih.gov

Table 3: Synthesis of a Meso-Substituted Cyanoporphyrin

| Reaction | Precursors | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Porphyrin Synthesis | 5-(4-cyanophenyl)pyridine-2-carbaldehyde, Pyrrole | Lindsey Condensation (e.g., TFA, CH₂Cl₂) | Porphyrin with cyanophenylpyridyl groups | Varies (Typically 10-40%) |

| Iodine(III)-mediated Synthesis | meso-(4′-thiocarbamoylphenyl)porphyrin | Iodosobenzene diacetate (IBD) | meso-(4′-cyanophenyl)porphyrin | >90% rsc.org |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of 5-(4-Cyanophenyl)nicotinonitrile, and how should data inconsistencies be addressed?

- Methodology : Use and NMR to identify aromatic protons and nitrile groups. For example, in analogous nicotinonitrile derivatives, aromatic protons typically resonate at δ 7.35–8.42 ppm, while nitrile carbons appear at ~110–120 ppm . FT-IR can confirm the C≡N stretch (~2220 cm). If elemental analysis discrepancies arise (e.g., C/H/N deviations >0.4%), recheck purity via HPLC or recrystallization .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodology : Employ domino reaction strategies using chalcone precursors and malononitrile in basic conditions (e.g., NaOMe/EtOH). Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of chalcone to malononitrile). For cyclization, reflux at 80°C for 12 hours enhances conversion rates .

Q. What substituent effects should be considered when predicting the physical properties (e.g., melting point) of nicotinonitrile derivatives?

- Methodology : Electron-withdrawing groups (e.g., nitro, cyano) increase melting points due to enhanced intermolecular interactions. For instance, 4-(4-nitrophenyl) derivatives exhibit melting points >285°C, while methoxy-substituted analogs melt at ~135°C . Use DSC to validate thermal behavior.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound analogs?

- Methodology : Perform single-crystal X-ray diffraction (100 K, Mo-Kα radiation) to determine bond lengths and angles. For example, in related structures, the C–C bond lengths in the pyridine ring range from 1.38–1.42 Å, while nitrile bonds are ~1.15 Å. Address disorder in aromatic rings via SHELXL refinement .

Q. What experimental designs are suitable for evaluating the biological activity of nicotinonitrile derivatives, such as antiviral potential?

- Methodology : Use plaque reduction assays against TMV (Tobacco Mosaic Virus) or HSV-1. Prepare derivatives with heterocyclic substituents (e.g., thiadiazole or imidazole) and test at 30–50 µM concentrations. Compare IC values with controls like ribavirin .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Employ Suzuki-Miyaura coupling using boronic esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile). Electron-deficient aryl groups enhance reactivity; monitor via NMR to confirm boronate intermediate formation .

Q. What strategies mitigate data contradictions between computational and experimental spectra for nicotinonitrile derivatives?

- Methodology : Compare DFT-calculated IR/NMR spectra (B3LYP/6-311+G(d,p)) with experimental data. For discrepancies >5%, reassess solvent effects (e.g., DMSO vs. gas phase) or conformational flexibility using MD simulations .

Methodological Notes

- Characterization : Always cross-validate NMR assignments with 2D techniques (HSQC, HMBC) for crowded aromatic regions .

- Synthesis : Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (5 mol% Pd(PPh)) for cross-coupling efficiency .

- Biological Testing : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antiviral activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.